4-(Ethoxymethyl)cyclohexan-1-amine
Description
4-(Ethoxymethyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethoxymethyl (-CH2-O-C2H5) substituent at the 4-position of the cyclohexane ring and an amine group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines lipophilicity from the cyclohexane ring and the ethoxymethyl group with the reactivity of the primary amine, enabling diverse functionalization .
Properties
CAS No. |
919799-83-0 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(ethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-2-11-7-8-3-5-9(10)6-4-8/h8-9H,2-7,10H2,1H3 |
InChI Key |
YMZGIMHHKLYBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between 4-(Ethoxymethyl)cyclohexan-1-amine and analogous compounds:
Key Observations :
- Heterocyclic vs. In contrast, the ethoxymethyl group in the target compound offers simpler ether-based polarity .
- Fluorinated vs. Non-Fluorinated: The trifluoroethoxy derivative (C8H14F3NO) exhibits higher electronegativity and metabolic stability due to fluorine atoms, whereas the ethoxymethyl group provides moderate lipophilicity .
Physicochemical Properties
Notes:
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